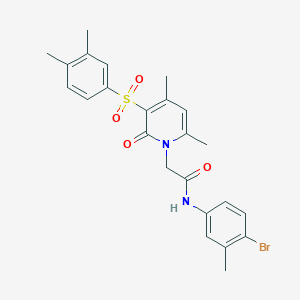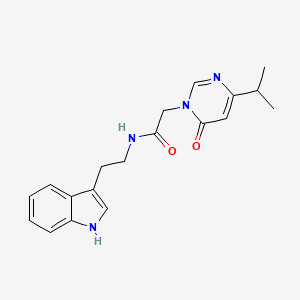
N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide, commonly known as COMT inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.
科学研究应用
COMT inhibitor has been widely studied for its potential applications in the treatment of various diseases, including Parkinson's disease, schizophrenia, and chronic pain. In Parkinson's disease, COMT inhibitor is used in combination with levodopa to increase its bioavailability and reduce its side effects. In schizophrenia, COMT inhibitor is used to modulate the activity of dopamine, a neurotransmitter that is implicated in the development of the disease. In chronic pain, COMT inhibitor is used to reduce the levels of catecholamines, which are involved in the transmission of pain signals.
作用机制
COMT inhibitor works by inhibiting the activity of catechol-O-methyltransferase (COMT), an enzyme that is involved in the metabolism of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, COMT inhibitor increases the levels of these neurotransmitters in the brain, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of COMT inhibitor are complex and depend on the specific disease being treated. In Parkinson's disease, COMT inhibitor increases the bioavailability of levodopa, which is converted into dopamine in the brain. This leads to an increase in dopamine levels, which can improve the symptoms of the disease, such as tremors and rigidity. In schizophrenia, COMT inhibitor modulates the activity of dopamine, which is believed to be involved in the development of the disease. In chronic pain, COMT inhibitor reduces the levels of catecholamines, which are involved in the transmission of pain signals.
实验室实验的优点和局限性
One of the main advantages of COMT inhibitor for lab experiments is its specificity for COMT, which allows researchers to selectively modulate the activity of this enzyme without affecting other pathways. Another advantage is its well-established synthesis method, which allows for easy and reproducible production of the compound. However, one limitation of COMT inhibitor is its potential toxicity, which can limit its use in certain experiments.
未来方向
For the study of COMT inhibitor include the development of more potent and selective inhibitors, investigation of its role in other diseases, and exploration of its use in combination with other drugs.
合成方法
The synthesis of COMT inhibitor involves the reaction of 2-(2-methoxy-5-methylphenyl)acetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 4-cyanooxan-4-ylamine to obtain the final product. The synthesis of COMT inhibitor has been extensively studied, and several modifications to the procedure have been proposed to improve its yield and purity.
属性
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-3-4-14(20-2)13(9-12)10-15(19)18-16(11-17)5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLZIMPIUPZTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine](/img/structure/B2831009.png)
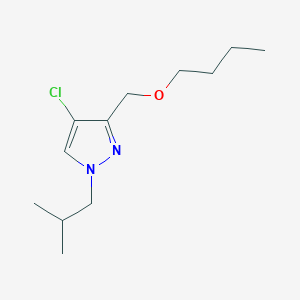
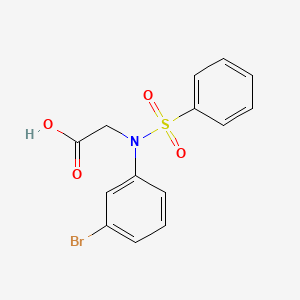
![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)
![ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2831016.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)
![3-Methyl-N-(1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2831019.png)
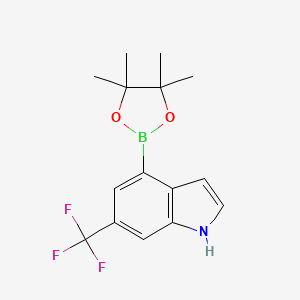
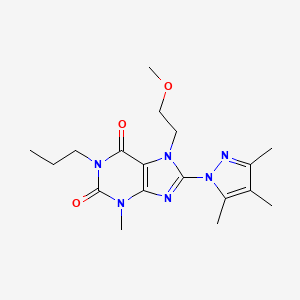
![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)

